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Cat. No.: B1591951 Get Quote

Executive Summary: This document provides a comprehensive technical overview of

Nitrazolam, a potent triazolobenzodiazepine. Initially synthesized during pharmaceutical

research in the 1970s, Nitrazolam was never commercially marketed and has since emerged

as a designer drug or new psychoactive substance (NPS). This guide details its history,

physicochemical properties, pharmacology, and the experimental methodologies used for its

synthesis and analysis. The content is intended for researchers, scientists, and drug

development professionals, presenting quantitative data in structured tables and detailing key

experimental protocols.

Introduction
Nitrazolam is a synthetic depressant substance of the triazolobenzodiazepine (TBZD)

chemical class.[1] Structurally, it is a derivative of benzodiazepines, closely related to

prescription medications like nitrazepam and alprazolam, as well as other designer

benzodiazepines such as clonazolam and flunitrazolam.[1][2] Although its synthesis and

central nervous system depressant activity were first described in the 1970s, it has gained

notoriety in recent years through its sale online as a "research chemical".[2][3] Its high potency

and unregulated status present significant challenges to public health and forensic toxicology.

[3][4]

History and Discovery
Nitrazolam was first synthesized and characterized by J.B. Hester, Jr. of The Upjohn

Company. The synthesis was detailed in a patent filed in 1974 and granted on October 19,
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1976.[1][5] The patent, titled "6-Phenyl-4H-s-triazolo[4,3-a][6][7]benzodiazepines," described a

series of compounds, including Nitrazolam, that exhibited central nervous system depressant

activity, indicating their potential as sedatives, anxiolytics, anticonvulsants, and muscle-relaxing

agents.[8] Despite this early research, Nitrazolam was never developed into a commercial

pharmaceutical product.

Decades after its initial synthesis, Nitrazolam emerged on the illicit drug market. It was first

formally identified by forensic laboratories in 2015.[3] As a "designer drug," it exists in a legal

gray area in some jurisdictions, created by modifying the chemical structure of controlled

substances to produce similar effects while circumventing existing drug laws.[3] It is typically

sold online in powder, tablet, or liquid form for "research purposes only" to bypass regulations.

[3]

The legal status of Nitrazolam varies by country and is subject to change as legislation adapts

to the emergence of NPS.

Jurisdiction Legal Status Citation

United Kingdom

Class C drug under the Misuse

of Drugs Act 1971

(amendment May 2017).

[1]

Germany

Controlled under the New

Psychoactive Substances Act

(NpSG) for industrial and

scientific use only.

[1]

United States

Not federally scheduled, but

may be considered an

analogue of a Schedule IV

substance under the Federal

Analogue Act.

[2]

Canada
Listed as a Schedule IV

substance.
[1]

Physicochemical Properties
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Nitrazolam is a yellow solid material.[2] Its key chemical identifiers and properties are

summarized below.

Property Value Citation

IUPAC Name

1-methyl-8-nitro-6-phenyl-4H-

[6][7][9]triazolo[4,3-a][6]

[7]benzodiazepine

[1]

CAS Number 28910-99-8 [1]

Chemical Formula C₁₇H₁₃N₅O₂ [1][2]

Molar Mass 319.324 g·mol⁻¹ [1]

Exact Mass
319.1069 g·mol⁻¹ (Calculated

[M+H]⁺: 320.1142)
[2]

Pharmacology
Like all benzodiazepines, Nitrazolam exerts its effects by modulating the function of the γ-

aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in

the central nervous system.[3][10] It acts as a positive allosteric modulator by binding to the

benzodiazepine site, a specific location at the interface between the α and γ subunits of the

heteropentameric GABA-A receptor.[3][11] This binding event does not open the receptor's

chloride channel directly but increases the affinity of the GABA-A receptor for its endogenous

ligand, GABA.[12][13] The resulting potentiation of GABAergic neurotransmission leads to an

increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease

in neuronal excitability, producing the characteristic depressant effects.[13][14]

Quantitative Pharmacological Data
Publicly available, peer-reviewed quantitative data on the binding affinity (e.g., Kᵢ, IC₅₀) of

Nitrazolam at the GABA-A receptor is limited. However, early in vivo research provided a

comparative measure of its potency against diazepam. More recent quantitative structure-

activity relationship (QSAR) modeling has also been used to predict its binding affinity.[15]
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Parameter Nitrazolam Diazepam Notes Citation

Anticonvulsant

Potency

Several times

more potent
Baseline

Based on

antagonism of

electroshock-

induced tonic-

extensor

convulsions in

mice.

[1][16]

Sedative

Potency
Less potent Baseline

Based on

prevention of the

righting reflex in

mice.

[1]

Predicted GABA-

A Binding Affinity

(log 1/c)

High (specific

value not

reported)

N/A

Based on a

QSAR model

developed for

designer

benzodiazepines

.

[15]

Metabolism and Pharmacokinetics
In vitro studies using pooled human liver microsomes (pHLM) have been conducted to identify

the primary Phase I metabolic pathways of Nitrazolam.[7]

Reduction: The primary metabolic route is the reduction of the 7-nitro group to form 8-

aminonitrazolam. This is a common pathway for nitrobenzodiazepines.[17]

Hydroxylation: A monohydroxylated metabolite has also been detected, though the exact

position of hydroxylation (likely at the 4- or α-position) has not been definitively confirmed.

[17]

These Phase I metabolites are likely to undergo subsequent Phase II conjugation (e.g.,

glucuronidation) in vivo before excretion.[17]

Key Experimental Protocols
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A method for the microscale synthesis of Nitrazolam for use as a reference standard has been

described, starting from 2-amino-5-nitrobenzophenone.[4]

Starting Material: 2-amino-5-nitrobenzophenone.

Reaction Sequence: The synthesis involves a multi-step process utilizing polymer-supported

reagents to facilitate purification.

Final Step (Cyclization): The formation of the 1,2,4-triazole ring is achieved within the injector

of a gas chromatography-mass spectrometry (GC-MS) instrument, demonstrating a rapid

method for producing a qualitative reference standard.[4]

The following is a representative protocol for studying the Phase I metabolism of Nitrazolam
using pooled human liver microsomes.[7][18][19]

Incubation Mixture: Prepare a mixture containing pooled human liver microsomes (e.g., 0.5

mg/mL protein concentration), Nitrazolam (e.g., 1-10 µM), and a phosphate buffer (pH 7.4).

Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an

NADPH-regenerating cofactor system.

Termination: After a set incubation period (e.g., 60 minutes), terminate the reaction by adding

a cold organic solvent, such as acetonitrile, to precipitate the proteins.

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

Analysis: Analyze the supernatant for the parent compound and metabolites using LC-

MS/MS or LC-QTOF.

A representative protocol for a competitive radioligand binding assay to determine the affinity of

Nitrazolam for the benzodiazepine site on the GABA-A receptor.[6][20][21]

Membrane Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex,

which are rich in GABA-A receptors.

Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).
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Incubation: Incubate the membrane preparation (e.g., 100 µg protein) with a fixed

concentration of a radioligand specific for the benzodiazepine site (e.g., [³H]-flumazenil or

[³H]-flunitrazepam) and varying concentrations of the unlabeled competitor drug

(Nitrazolam).

Equilibrium: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand. Wash the filters with cold assay buffer.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.

Data Analysis: Determine the IC₅₀ value (concentration of Nitrazolam that inhibits 50% of

specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff

equation.

The Maximal Electroshock (MES) test is a standard preclinical model for assessing

anticonvulsant activity, relevant to generalized tonic-clonic seizures.[22][23]

Animals: Use adult male mice or rats.

Drug Administration: Administer Nitrazolam or a vehicle control intraperitoneally (i.p.) or

orally (p.o.) at various doses.

Stimulation: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection),

deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) via corneal or ear-clip

electrodes. The current is suprathreshold, sufficient to induce a tonic hindlimb extension in all

vehicle-treated animals.

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension

phase of the seizure.

Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic

hindlimb extension).
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Forensic laboratories use chromatographic methods coupled with mass spectrometry for the

definitive identification of Nitrazolam.[2][24][25][26]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:[2]

Parameter Specification

Instrument Agilent 5975 Series GC/MSD System

Column
Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x

0.25 µm)

Carrier Gas Helium (1 mL/min)

Injection Port Temp. 265 °C

Oven Program
60°C for 0.5 min, then 35°C/min to 340°C for 6.5

min

Injection Type Splitless (1 µL)

| Mass Scan Range | 40-550 m/z |

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Parameters:[2]

Parameter Specification

Instrument
Sciex TripleTOF® 5600+, Shimadzu
Nexera XR UHPLC

Column
Phenomenex® Kinetex C18 (50 mm x 3.0 mm,

2.6 µm)

Mobile Phase A 10 mM Ammonium formate (pH 3.0)

Mobile Phase B
0.1% Formic acid in Acetonitrile/Methanol

(50:50)

Gradient
Initial: 95% A, 5% B; ramp to 5% A, 95% B over

13 min

Injection Volume 10 µL
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| TOF MS Scan Range | 100-510 Da |

Visualizations

Figure 1: Nitrazolam Signaling Pathway at the GABA-A Receptor
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Figure 1: Nitrazolam Signaling Pathway at the GABA-A Receptor

Figure 2: General Experimental Workflow for Nitrazolam Analysis
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Figure 2: General Experimental Workflow for Nitrazolam Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1591951?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591951?utm_src=pdf-body
https://www.benchchem.com/product/b1591951?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Historical and Functional Classification of Nitrazolam
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Figure 3: Historical and Functional Classification of Nitrazolam

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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